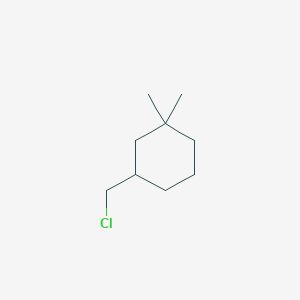

3-(Chloromethyl)-1,1-dimethylcyclohexane

Description

3-(Chloromethyl)-1,1-dimethylcyclohexane (C₉H₁₇Cl) is a chlorinated alicyclic compound characterized by a cyclohexane ring substituted with a chloromethyl group at the 3-position and two methyl groups at the 1,1-positions. This structure confers unique steric and electronic properties, influencing its reactivity, physical characteristics, and environmental behavior. The chloromethyl group (-CH₂Cl) is a reactive site for nucleophilic substitution, while the 1,1-dimethyl groups contribute to steric hindrance and conformational stability .

Properties

Molecular Formula |

C9H17Cl |

|---|---|

Molecular Weight |

160.68 g/mol |

IUPAC Name |

3-(chloromethyl)-1,1-dimethylcyclohexane |

InChI |

InChI=1S/C9H17Cl/c1-9(2)5-3-4-8(6-9)7-10/h8H,3-7H2,1-2H3 |

InChI Key |

GMOMOBLOGCHKFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(C1)CCl)C |

Origin of Product |

United States |

Preparation Methods

Free Radical Chlorination of 1,1-Dimethylcyclohexane

The primary and most established method for synthesizing this compound is the free radical chlorination of 1,1-dimethylcyclohexane. This reaction typically employs chlorine gas under ultraviolet (UV) light to generate chlorine radicals, which selectively abstract hydrogen atoms from the cyclohexane ring, predominantly at the 3-position relative to the 1,1-dimethyl substitution, leading to chloromethyl substitution.

- Reaction conditions: Chlorine gas (Cl₂), UV light irradiation, inert solvent or neat conditions.

- Mechanism: Initiation by UV light generates chlorine radicals; propagation involves hydrogen abstraction and radical recombination.

- Selectivity: The steric and electronic effects of the 1,1-dimethyl groups direct substitution to the 3-position.

- Industrial adaptation: Continuous flow reactors with controlled chlorine dosing and UV exposure improve yield and safety.

- Purification: Distillation or recrystallization to isolate the chlorinated product with high purity.

This method is widely reported in industrial and academic literature as the standard route for preparing this compound due to its operational simplicity and scalability.

Bromination Followed by Halide Exchange (Alternative Route)

Though less common for this specific compound, an alternative synthetic approach involves initial bromination of 1,1-dimethylcyclohexane to form 3-(bromomethyl)-1,1-dimethylcyclohexane, followed by halide exchange (Finkelstein reaction) to substitute bromine with chlorine.

- Step 1: Bromination using bromine (Br₂) under radical conditions.

- Step 2: Halide exchange with sodium chloride or other chloride sources in polar solvents.

- Advantages: May offer different regioselectivity or facilitate further functionalization.

- Limitations: Additional step and lower overall yield compared to direct chlorination.

This route is mentioned in synthetic databases but is less favored due to complexity and reagent cost.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Halogenating agent | Chlorine gas (Cl₂) | Essential for radical chlorination |

| Initiation | Ultraviolet (UV) light | Generates chlorine radicals |

| Solvent | Often neat or inert solvents (e.g., CCl₄) | Solvent choice affects reaction rate |

| Temperature | Ambient to slightly elevated (25–50 °C) | Higher temps increase rate but may cause side reactions |

| Reaction time | Several hours (2–6 h) | Optimized for maximum yield |

| Purification | Distillation or recrystallization | To separate product from unreacted starting material and byproducts |

Chemical Reaction Analysis

This compound exhibits typical alkyl halide reactivity:

- Nucleophilic substitution: The chloromethyl group can be displaced by nucleophiles (e.g., hydroxide, cyanide) to form diverse derivatives.

- Elimination: Under basic conditions, elimination can yield alkenes.

- Oxidation/reduction: Less common but possible under specific catalytic conditions.

The position of the chloromethyl group and the steric hindrance from the 1,1-dimethyl substitution significantly influence the reactivity and selectivity of these transformations.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features | Reactivity Comparison |

|---|---|---|---|

| This compound | C8H15Cl | Chloromethyl at 3-position, two methyls at 1 | Sterically hindered, selective substitution site |

| 1-(Bromomethyl)-1,1-dimethylcyclohexane | C9H15Br | Bromomethyl instead of chloromethyl | More reactive in nucleophilic substitutions |

| 4-(Bromomethyl)-1,1-dimethylcyclohexane | C9H15Br | Bromomethyl at 4-position | Different regioselectivity in reactions |

| 2-Chloro-2-methylpropane | C5H11Cl | Simpler alkyl halide | Higher reactivity due to less steric hindrance |

| 1-Chloro-3-methylcyclopentane | C6H11Cl | Smaller ring, chlorine at 1-position | Different ring strain affects reactivity |

The unique steric and electronic environment of this compound results in distinct chemical behavior compared to its analogs, making it valuable for targeted synthetic applications.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1,1-dimethylcyclohexane can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form alcohols or carboxylic acids, depending on the oxidizing agent and conditions used.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of alcohols or carboxylic acids.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

3-(Chloromethyl)-1,1-dimethylcyclohexane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.

Material Science: Utilized in the preparation of polymers and resins with specific properties.

Chemical Industry: Employed in the production of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1,1-dimethylcyclohexane in chemical reactions involves the electrophilic nature of the chloromethyl group. This group can readily react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in substitution reactions, the chloromethyl group acts as an electrophile, facilitating the nucleophilic attack and subsequent formation of new bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(Bromomethyl)cyclohexane (C₇H₁₃Br)

- Molecular Weight : 177.08 vs. 160.68 (target compound).

- Key Differences : Bromine’s larger atomic radius and higher molecular weight result in greater density and boiling point compared to the chlorine analog. Bromine’s lower electronegativity reduces polarity but enhances leaving-group ability in substitution reactions. Safety protocols differ due to bromine’s toxicity .

3-Chloro-1,1-dimethylcyclohexane (C₈H₁₅Cl)

Alkyl-Substituted Analogs

3-Ethyl-1,1-dimethylcyclohexane (C₁₀H₂₀)

- Molecular Weight : 140.27 vs. 160.68 (target compound).

- Properties : The ethyl group increases hydrophobicity and boiling point but reduces polarity. Unlike the chloromethyl group, ethyl is inert in substitution reactions, limiting synthetic applications .

3-(2-Bromoethyl)-1,1-dimethylcyclohexane (C₁₀H₁₉Br)

- Structure : A brominated ethyl chain at C-3.

- However, the longer chain reduces steric accessibility for reactions compared to the compact chloromethyl group .

Positional and Conformational Isomers

cis-1,3-Dichlorocyclohexane (C₆H₁₀Cl₂)

- Structure : Two chlorine atoms at C-1 and C-3 in a cis configuration.

- Conformation : Exhibits significant 1,3-diaxial strain, making it less stable than the target compound. The electron-withdrawing chlorines increase polarity but reduce biodegradability .

1,1-Dimethylcyclohexane (C₈H₁₆)

Unsaturated Analogs

3-Chlorocyclohexene (C₆H₉Cl)

- Structure : A cyclohexene ring with chlorine at C-3.

- Reactivity : The double bond enables addition reactions (e.g., Diels-Alder), unlike the saturated target compound. Higher reactivity but lower thermal stability .

1-Chloro-5,5-dimethyl-3-methylidenecyclohexene (C₉H₁₂Cl)

- Structure : Combines a double bond (methylidene) and chlorine.

- Applications: Potential use in polymer chemistry due to conjugated diene reactivity, contrasting with the target compound’s utility in alkylation reactions .

Comparative Data Table

Biological Activity

3-(Chloromethyl)-1,1-dimethylcyclohexane, also known as 3-chloro-1,1-dimethylcyclohexane, is a chlorinated hydrocarbon that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological systems, making it a candidate for further investigation in pharmacological applications.

- Chemical Formula : C₈H₁₅Cl

- Molecular Weight : 150.66 g/mol

- CAS Number : 15712169

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its cytotoxicity, antimicrobial properties, and potential as a therapeutic agent.

Cytotoxicity Studies

Research has indicated that chlorinated hydrocarbons can exhibit varying degrees of cytotoxic effects on different cancer cell lines. For instance, compounds similar to this compound have shown moderate to high cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) in vitro assays.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| This compound | PC-3 | TBD |

Case Studies and Research Findings

Several studies have investigated related compounds that share structural characteristics with this compound:

-

Study on Chlorinated Cycloalkanes :

- Researchers evaluated a series of chlorinated cycloalkanes for their cytotoxic effects and found that certain derivatives exhibited promising results against various cancer cell lines. The mechanism of action was attributed to the disruption of cellular membrane integrity.

-

Antibacterial Efficacy :

- A comparative analysis of chlorinated compounds indicated that those with a similar cyclic structure displayed enhanced antibacterial properties due to their ability to penetrate bacterial membranes effectively.

Molecular Docking Studies

Molecular docking studies suggest that this compound may interact with specific biological targets. The binding affinity of this compound could be assessed using computational methods to predict its interaction with enzymes or receptors involved in cancer progression or bacterial infection.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Chloromethyl)-1,1-dimethylcyclohexane, and how do reaction conditions differ from brominated analogs?

- Methodology : The synthesis typically involves halogenation of 1,1-dimethylcyclohexane derivatives. For chloro-substituted analogs, chlorinating agents like thionyl chloride (SOCl₂) or HCl in the presence of a catalyst (e.g., AlCl₃) are used. Compared to brominated analogs (e.g., 4-(Bromomethyl)-1,1-dimethylcyclohexane), chloro derivatives require milder conditions due to lower reactivity. For example, bromination may necessitate harsher temperatures or longer reaction times .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to avoid over-halogenation.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- NMR Spectroscopy : Use H NMR to identify methyl groups (δ ~1.0–1.2 ppm) and chloromethyl protons (δ ~3.0–3.5 ppm). C NMR distinguishes quaternary carbons (C-1,1-dimethyl) and chloromethyl carbon (δ ~40–45 ppm).

- GC-MS : Confirm molecular ion peaks (m/z ~160–162 for M⁺) and fragmentation patterns (e.g., loss of Cl⁻).

Q. What are the primary applications of this compound in organic synthesis?

- Methodology :

- Intermediate for Pharmaceuticals : Acts as a precursor for alkylation reactions, enabling the introduction of cyclohexylmethyl groups into drug candidates.

- Polymer Chemistry : Used to functionalize monomers for cross-linked polymers.

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitution (SN) reactions?

- Methodology :

- Conformational Analysis : Use computational methods (e.g., B3LYP/6-31G** level) to model steric hindrance from 1,1-dimethyl groups, which may impede backside attack in SN2 mechanisms.

- Experimental Validation : Compare reaction rates with less hindered analogs (e.g., 3-chlorocyclohexane) using kinetic studies (GC or UV-Vis monitoring).

Q. What computational approaches can predict the reaction pathways of this compound in complex syntheses?

- Methodology :

- DFT Calculations : Optimize transition states and intermediates at the B3LYP/6-311++G(d,p) level to map energy profiles.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction outcomes.

Q. How can researchers resolve discrepancies between experimental and computational data for this compound’s stability or reactivity?

- Methodology :

- Data Triangulation : Compare experimental results (e.g., DSC for thermal stability) with multiple computational models (HF, DFT, MP2).

- Error Analysis : Assess basis set limitations in computational methods or impurities in experimental samples (e.g., via HPLC purity checks).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.